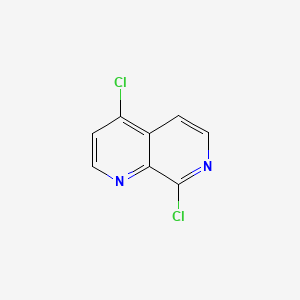

4,8-Dichloro-1,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,8-dichloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-2-4-11-7-5(6)1-3-12-8(7)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJPXKCFKJMNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=NC=CC(=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735059 | |

| Record name | 4,8-Dichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279894-03-9 | |

| Record name | 4,8-Dichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,8-Dichloro-1,7-naphthyridine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,8-Dichloro-1,7-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family of molecules. The naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

This compound is a bicyclic aromatic compound with the molecular formula C₈H₄Cl₂N₂. The structure consists of two fused pyridine rings with nitrogen atoms at positions 1 and 7, and chlorine atoms substituted at positions 4 and 8.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are available from chemical suppliers and databases, detailed experimental data for this specific isomer is limited in the public domain.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂N₂ | PubChem[1][2] |

| Molecular Weight | 199.04 g/mol | Lead Sciences, PubChem[1][2][3][4] |

| CAS Number | 1279894-03-9 | Lead Sciences[3][4] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | >95% (commercially available) | Lead Sciences[3][4] |

| Storage | Inert atmosphere, 2-8°C | Lead Sciences[3][4] |

Synthesis and Reactivity

General Synthetic Approach for 1,7-Naphthyridines:

A common route to the 1,7-naphthyridine core involves the Skraup synthesis or variations thereof, starting from aminopyridines. The reactivity of the dichloro-substituted naphthyridine core is of significant interest for further functionalization. The chlorine atoms at the 4 and 8 positions are expected to be susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is a key feature for the generation of diverse chemical libraries for drug discovery programs.

Potential Reactivity:

The reactivity of dichloronaphthyridines is generally characterized by the susceptibility of the chloro-substituents to nucleophilic displacement. This allows for a variety of chemical transformations, including:

-

Amination: Introduction of amine functionalities.

-

Alkoxylation/Aryloxylation: Formation of ether linkages.

-

Thiolation: Introduction of sulfur-containing groups.

-

Cross-coupling reactions: Such as Suzuki, Stille, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds.

These reactions provide a versatile platform for the synthesis of a wide array of 4,8-disubstituted-1,7-naphthyridine derivatives for structure-activity relationship (SAR) studies.

Potential Applications in Drug Discovery

The naphthyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of various naphthyridine isomers have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.

While specific biological data for this compound is limited, its structural features suggest it as a valuable starting point for the development of novel therapeutic agents. The 1,7-naphthyridine core, in particular, has been explored for its potential as a scaffold for kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

Potential as a Kinase Inhibitor Scaffold:

The nitrogen atoms within the naphthyridine ring system can act as hydrogen bond acceptors, a common interaction motif in the ATP-binding pocket of kinases. The dichlorinated nature of this compound provides two reactive sites for the introduction of various substituents that can be designed to target specific features of a kinase active site, thereby improving potency and selectivity.

Illustrative Workflow for Kinase Inhibitor Development:

The following diagram illustrates a general workflow for the utilization of this compound in a kinase inhibitor discovery program.

Diagram 1: General workflow for developing kinase inhibitors from this compound.

Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound in the public domain, this section provides a generalized protocol for a nucleophilic aromatic substitution reaction, a key step in its derivatization.

General Protocol for Amination of this compound:

Objective: To synthesize a 4-amino-8-chloro-1,7-naphthyridine derivative.

Materials:

-

This compound

-

Desired primary or secondary amine

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)

-

A base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the chosen solvent.

-

Add the amine (1.1-1.5 equivalents) and the base (2-3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-8-chloro-1,7-naphthyridine derivative.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Logical Flow for Compound Characterization:

Diagram 2: Logical workflow for the characterization of a synthesized derivative.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its dichlorinated nature provides a versatile platform for chemical modification, making it an attractive starting point for the development of new therapeutics, particularly in the area of kinase inhibition. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound and its derivatives to unlock their full potential in drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,8-Dichloro-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,8-Dichloro-1,7-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family of molecules. The unique arrangement of its nitrogen atoms and chlorine substituents imparts specific physicochemical characteristics that are of significant interest in medicinal chemistry and materials science. As a pivotal building block, it serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details generalized experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, permeability, and interaction with biological targets. While extensive experimental data for this compound is not widely published, the following table summarizes available and computed data to provide a foundational profile.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₄Cl₂N₂ | PubChem CID: 66521678[1] |

| Molecular Weight | 199.04 g/mol | BLD Pharm[2] |

| CAS Number | 1279894-03-9 | Lead Sciences[3] |

| Appearance | Data not available (likely a solid) | General knowledge |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Calculated logP | 2.7 | Computed by XLogP3-AA (PubChem)[1] |

| pKa | Data not available | - |

| Solubility | Expected to be soluble in organic solvents such as DMSO and DMF. | Based on general solubility of naphthyridine derivatives.[4] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for research and development. The following sections detail standardized experimental protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a substance's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.

Principle: A small, powdered sample of the solid is heated at a controlled rate in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point range.[5]

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is loaded into a capillary tube, which is sealed at one end, to a height of 2-3 mm. The sample is packed tightly at the bottom of the tube.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[7]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[6]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

References

- 1. This compound | C8H4Cl2N2 | CID 66521678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1279894-03-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. benchchem.com [benchchem.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Melting Point [wiredchemist.com]

An In-Depth Technical Guide to 4,8-Dichloro-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 4,8-dichloro-1,7-naphthyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related 1,7-naphthyridine and dichloro-naphthyridine analogues to provide a predictive framework for its properties, synthesis, and biological activities. The experimental protocols and potential mechanisms of action described herein are based on established methodologies for this class of compounds and should be adapted and validated for the specific molecule of interest.

Core Identifiers and Physicochemical Properties

This compound is a halogenated heterocyclic compound belonging to the naphthyridine family. The precise characterization and differentiation of such isomers are crucial for targeted research and development.

| Identifier | Value | Reference |

| CAS Number | 1279894-03-9 | --INVALID-LINK-- |

| Chemical Formula | C₈H₄Cl₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 199.04 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | N/A |

| PubChem CID | 66521678 | --INVALID-LINK-- |

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.80 - 8.60 | Doublet | Aromatic Proton |

| 8.40 - 8.20 | Doublet | Aromatic Proton |

| 7.60 - 7.40 | Doublet of Doublets | Aromatic Proton |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (ppm) | Assignment |

| 155 - 150 | Aromatic C-Cl |

| 150 - 145 | Aromatic C-N |

| 145 - 140 | Aromatic C-H |

| 135 - 130 | Aromatic Quaternary C |

| 125 - 120 | Aromatic C-H |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Bond Vibration |

| 3100 - 3000 | C-H (aromatic) stretch |

| 1600 - 1550 | C=C and C=N stretch |

| 1400 - 1300 | In-plane C-H bending |

| 850 - 750 | C-Cl stretch |

Synthesis and Reactivity

A plausible synthetic route for this compound can be conceptualized based on established methods for synthesizing the 1,7-naphthyridine core and subsequent chlorination reactions.

Caption: A logical workflow for the proposed synthesis of this compound.

Experimental Protocol: General Synthesis of 1,7-Naphthyridine Derivatives

This protocol is adapted from a general method for synthesizing 1,7-naphthyridine derivatives and would require optimization for the specific synthesis of the dichloro-analogue.

-

Amino Group Protection: 2-Chloro-3-aminopyridine is used as the starting material. The amino group is protected using a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate) under alkaline conditions.

-

Hydroformylation: The protected intermediate is then subjected to a hydroformylation reaction to introduce a formyl group.

-

Cyclization: The resulting compound undergoes a cyclization reaction with an acrylate compound in the presence of a Lewis acid to form the 1,7-naphthyridine core.

-

Chlorination: The final step involves a chlorination reaction, likely using a reagent such as phosphorus oxychloride (POCl₃), to introduce the chloro groups at the 4 and 8 positions. The precise conditions for achieving the desired dichlorination would need to be determined experimentally.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is lacking, derivatives of the 1,7-naphthyridine scaffold have shown promise in several therapeutic areas, primarily in oncology and anti-inflammatory applications.

Anticancer Activity

Certain 1,7-naphthyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the modulation of key signaling pathways that are frequently dysregulated in cancer.

The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Some 1,7-naphthyridine alkaloids have been shown to inhibit this pathway.

Caption: Postulated inhibition of the Wnt signaling pathway by 1,7-naphthyridine derivatives.

Anti-inflammatory Activity

Derivatives of 1,7-naphthyridine have also been investigated for their anti-inflammatory properties. A key target in this context is the p38 mitogen-activated protein (MAP) kinase.

The p38 MAP kinase is a critical mediator of the inflammatory response, regulating the production of pro-inflammatory cytokines like TNF-α. Inhibition of p38 MAP kinase is a therapeutic strategy for various inflammatory diseases.

Caption: Mechanism of anti-inflammatory action via p38 MAP kinase inhibition by 1,7-naphthyridine derivatives.

Experimental Protocols for Biological Evaluation

The following are standardized protocols for assessing the potential biological activities of this compound.

Caption: A logical workflow for the biological evaluation of this compound.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

p38 MAP Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the p38 MAP kinase enzyme.

-

Assay Components: The assay is typically performed in a microplate format and includes the p38 kinase, a specific substrate (e.g., a peptide containing the phosphorylation site), and ATP.

-

Compound Incubation: Add varying concentrations of this compound to the wells containing the p38 kinase and the substrate. Include a known p38 inhibitor as a positive control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Reaction Termination and Detection: After a set incubation time, stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

While this compound is a structurally defined compound, its specific biological and chemical properties are not yet well-documented in the scientific literature. This guide provides a predictive framework based on the broader class of 1,7-naphthyridine derivatives, highlighting its potential as a scaffold for developing novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The provided synthetic strategies and experimental protocols offer a starting point for researchers to synthesize, characterize, and evaluate the biological activity of this compound. Further empirical studies are essential to validate these predictions and fully elucidate the therapeutic potential of this compound.

Spectroscopic and Analytical Profile of 4,8-Dichloro-1,7-naphthyridine: A Technical Guide

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4,8-dichloro-1,7-naphthyridine. These predictions are derived from the chemical structure and known effects of chloro- and aza- substitution on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~5.0 |

| H-3 | 7.6 - 7.8 | d | ~5.0 |

| H-5 | 7.9 - 8.1 | d | ~8.5 |

| H-6 | 7.5 - 7.7 | d | ~8.5 |

Rationale: The protons are expected to be in the aromatic region (7.5-9.0 ppm). Protons on the pyridine ring without the chloro-substituent (H-2, H-3) will be influenced by the adjacent nitrogen, with H-2 being the most deshielded. Protons H-5 and H-6 form a distinct AB system, with their chemical shifts influenced by the adjacent chloro- and fused pyridine moieties.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 155 |

| C-3 | 122 - 125 |

| C-4 | 148 - 151 |

| C-4a | 138 - 141 |

| C-5 | 125 - 128 |

| C-6 | 128 - 131 |

| C-8 | 150 - 153 |

| C-8a | 145 - 148 |

Rationale: Carbons bonded to chlorine (C-4, C-8) and nitrogen (C-2, C-8a, C-4a) are expected to be significantly deshielded. The chemical shifts are estimated based on the additive effects of the substituents on the naphthyridine core.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 198/200/202 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl atoms) |

| 163/165 | Moderate | [M-Cl]⁺ |

| 128 | Moderate to High | [M-2Cl]⁺ or [M-Cl-HCl]⁺ |

| 75 | Low to Moderate | C₄H₂N⁺ fragment |

Rationale: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation is predicted to proceed via the loss of a chlorine radical, followed by the loss of a second chlorine radical or hydrogen chloride.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3150 | Medium | Aromatic C-H stretching |

| 1550 - 1600 | Strong | C=C and C=N aromatic ring stretching |

| 1450 - 1500 | Medium | Aromatic ring stretching |

| 1000 - 1100 | Strong | C-Cl stretching |

| 800 - 900 | Strong | C-H out-of-plane bending |

Rationale: The spectrum is expected to be dominated by absorptions characteristic of a chloro-substituted aromatic heterocyclic system. The C-Cl stretching bands are a key diagnostic feature.

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition (EI mode):

-

Introduce the sample via a direct insertion probe or a GC inlet.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a target compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Navigating the Solubility of 4,8-Dichloro-1,7-naphthyridine: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of 4,8-Dichloro-1,7-naphthyridine in Organic Solvents.

This technical guide provides a comprehensive overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for its experimental determination. This includes a qualitative solubility prediction, detailed experimental protocols, and a template for data presentation, enabling researchers to systematically ascertain the solubility profile of this compound for applications ranging from reaction optimization and purification to formulation development.

Predicted Solubility Profile

A qualitative prediction of the solubility of this compound can be inferred from its structure and data on related compounds. The presence of two chlorine atoms and two nitrogen atoms within the aromatic naphthyridine core imparts a degree of polarity to the molecule. However, the overall structure is largely rigid and aromatic, which can limit its solubility in highly polar or non-polar solvents.

Based on the general principle of "like dissolves like," and qualitative data for the related compound 2,7-Dichloro-1,8-naphthyridine which is reported to be soluble in Acetone, DMF, and DMSO, a similar trend can be anticipated for this compound.

It is predicted that this compound will exhibit:

-

Low solubility in non-polar solvents such as hexanes and cyclohexane.

-

Moderate solubility in solvents of intermediate polarity, including ethyl acetate and dichloromethane.

-

Good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and potentially in acetone.

-

Limited to moderate solubility in polar protic solvents such as methanol and ethanol, which may be enhanced by heating.

It is crucial for researchers to experimentally verify these predictions to obtain precise quantitative data for their specific applications.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Non-Polar Solvents | |||||

| Hexane | |||||

| Cyclohexane | |||||

| Toluene | |||||

| Moderately Polar Solvents | |||||

| Diethyl Ether | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Polar Aprotic Solvents | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Polar Protic Solvents | |||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol |

Experimental Protocols

To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The following section details a general method for determining the solubility of a solid compound like this compound in organic solvents.

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

-

-

Instrumental Analysis (HPLC or UV-Vis):

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

From the mass of the dissolved solid and the volume of the solvent (gravimetric method) or the concentration determined by instrumental analysis, calculate the solubility.

-

Express the results in appropriate units such as mg/mL, g/100 mL, or as a mole fraction.

-

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process for determining solubility, the following workflow diagram has been generated.

Caption: Experimental workflow for determining the solubility of a solid compound.

The Core Mechanism of Action of 4,8-Dichloro-1,7-naphthyridine: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the hypothesized mechanism of action of 4,8-dichloro-1,7-naphthyridine, a heterocyclic aromatic compound of interest in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data on related compounds, detailed experimental protocols for its characterization, and visualizations of putative signaling pathways and experimental workflows.

While direct and extensive studies on the specific biological activities of this compound are not widely published, its structural similarity to other substituted 1,7-naphthyridine derivatives allows for a strong hypothesis regarding its mechanism of action. The 1,7-naphthyridine scaffold is a known pharmacophore for kinase inhibitors, and structure-activity relationship (SAR) studies of analogous compounds suggest that this compound likely functions as a potent inhibitor of protein kinases, playing a role in the modulation of cellular signaling pathways implicated in cancer.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on SAR data from closely related 1,7-naphthyridine analogs, this compound is predicted to be an inhibitor of protein kinases. The chlorine substitutions at the C4 and C8 positions are expected to influence the compound's binding affinity to the ATP-binding pocket of target kinases. The primary hypothesized mechanism of action is the competitive inhibition of ATP, leading to the downregulation of phosphorylation cascades that are critical for cancer cell proliferation and survival.

One of the key kinase families targeted by substituted 1,7-naphthyridine derivatives is the Phosphatidylinositol-5-Phosphate 4-Kinase (PIP4K) family, particularly PIP4K2A. These kinases are involved in the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a crucial secondary messenger in various signaling pathways, including the PI3K/AKT pathway, which is frequently dysregulated in cancer. Inhibition of PIP4K2A by this compound would likely lead to a disruption of this pathway, culminating in cell cycle arrest and apoptosis.

Quantitative Data from Analog Studies

The following table summarizes the quantitative data from SAR studies on 1,7-naphthyridine analogs, which provides a basis for the hypothesized activity of this compound as a kinase inhibitor. The data highlights the impact of halogen substitutions on the inhibitory potency against PIP4K2A.

| Compound ID | R¹ (Position 5) | R² (Position 8) | PIP4K2A IC₅₀ (nM) |

| 1 | H | 2-ethoxyphenyl | 6.6 |

| 7 | Cl | 2-ethoxyphenyl | 3.1 |

| 8 | Cl | 2-methoxyphenyl | 4.5 |

| 10 | Cl | 2-chlorophenyl | 15 |

| 12 | Cl | phenyl | 110 |

| 13 | Br | 2-ethoxyphenyl | 2.0 |

Data extracted from a comparative guide on 1,7-naphthyridine analogs as kinase inhibitors. The introduction of a chlorine atom at the 5-position generally enhances inhibitory potency against PIP4K2A.

Mandatory Visualizations

To further elucidate the hypothesized mechanism of action and the experimental procedures for its investigation, the following diagrams have been generated.

Caption: Hypothesized signaling pathway inhibited by this compound.

Caption: General workflow for an in vitro kinase assay to determine IC50 values.

Caption: Workflow for determining the cytotoxicity of the compound using an MTT assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the characterization of this compound's biological activity.

In Vitro Kinase Assay Protocol (General)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase (e.g., PIP4K2A).

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate

-

ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or cold ATP for non-radiometric assays)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well assay plates

-

Phosphocellulose filter mats or other separation medium

-

Scintillation counter and fluid (for radiometric assays) or luminescence/fluorescence plate reader (for non-radiometric assays)

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate, and diluted compound.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot a portion of the reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mats multiple times with phosphoric acid to remove unincorporated ATP.

-

Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

-

For non-radiometric assays, follow the manufacturer's instructions for signal detection.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Cell Viability (MTT) Assay Protocol

This protocol measures the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis Protocol

This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in a signaling pathway.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound at various concentrations for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

This technical guide serves as a foundational resource for the scientific community to further investigate the therapeutic potential of this compound. The provided information, while based on inferences from related compounds, offers a strong starting point for targeted research into its precise mechanism of action and its development as a potential therapeutic agent.

The Strategic Core: 4,8-Dichloro-1,7-naphthyridine as a Scaffold for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

The 1,7-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide focuses on 4,8-dichloro-1,7-naphthyridine, a key chemical intermediate that serves as a versatile starting material for the synthesis of potent and selective therapeutic agents. While this compound itself is not reported to have direct therapeutic targets, its strategic dichlorination at the 4 and 8 positions allows for sequential and regioselective functionalization, leading to the development of compounds with significant potential in oncology and immunology. This whitepaper will delve into the synthesis of advanced 1,7-naphthyridine derivatives from this core structure, their identified therapeutic targets, the signaling pathways they modulate, and the experimental methodologies used to characterize their activity. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Versatility of the 1,7-Naphthyridine Scaffold

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are of significant interest in pharmaceutical research due to their diverse pharmacological properties.[1] The 1,7-naphthyridine isomer, in particular, has been successfully incorporated into a variety of therapeutic agents. Derivatives of the 1,7-naphthyridine scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as for the treatment of central nervous system disorders.[2] The biological activity of these compounds is largely dictated by the nature and position of substituents on the naphthyridine core.

This compound serves as a crucial building block in the synthesis of complex 1,7-naphthyridine derivatives. The differential reactivity of the two chlorine atoms allows for selective substitution reactions, enabling the generation of diverse chemical libraries for screening and optimization. This guide will explore the therapeutic avenues unlocked by using this compound as a foundational element in drug design, with a primary focus on the development of kinase inhibitors and immunomodulators.

Synthetic Strategies: From a Dichloro Core to Therapeutic Candidates

The primary utility of this compound lies in its role as a precursor for more elaborate molecules. The chlorine atoms at the 4 and 8 positions are amenable to nucleophilic substitution and cross-coupling reactions, providing a straightforward path to introduce a variety of functional groups.

A general synthetic workflow for the derivatization of this compound is depicted below. This process typically involves a sequential reaction, where one chlorine atom is substituted under a specific set of conditions, followed by the substitution of the second chlorine atom with a different reactant.

Potential Therapeutic Targets and Mechanisms of Action

Derivatives synthesized from this compound have shown significant activity against two major classes of therapeutic targets: protein kinases and immune checkpoint proteins.

Kinase Inhibition in Oncology

Several protein kinases are implicated in the growth and survival of cancer cells, making them attractive targets for therapeutic intervention.[3] The 1,7-naphthyridine scaffold has been successfully employed in the design of potent kinase inhibitors.

3.1.1. Targeted Kinases and Signaling Pathways

Derivatives of 1,7-naphthyridine have been shown to inhibit a range of kinases, including:

-

c-Met: A receptor tyrosine kinase that plays a role in cell proliferation, survival, and motility.

-

Axl: A receptor tyrosine kinase involved in cell survival, proliferation, and migration.

-

Mer: A receptor tyrosine kinase that contributes to tumor growth.

-

KDR (VEGFR2): A receptor tyrosine kinase crucial for angiogenesis.[3]

-

PIP4K2A: A lipid kinase linked to the inhibition of various tumors.[4]

The inhibition of these kinases disrupts downstream signaling cascades that are essential for cancer cell progression. A simplified representation of a generic kinase signaling pathway and the point of intervention by a 1,7-naphthyridine-based inhibitor is illustrated below.

3.1.2. Quantitative Data: In Vitro Efficacy

The in vitro potency of 1,7-naphthyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific kinases or cancer cell lines.

| Compound Class | Target/Cell Line | IC50 (µM) |

| 1,7-Naphthyridine Analogues | PIP4K2A | 0.066 - 18.0[4] |

| 2,4-Disubstituted-1,7-naphthyridine (Compound 17a) | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0[5] |

| HeLa (Cervical Carcinoma) | 13.2 ± 0.7[5] | |

| HL-60 (Promyeloblast) | 8.9 ± 2.2[5] | |

| Bisleuconothine A (Natural 1,7-naphthyridine) | SW480 (Colon Cancer) | 2.74 |

| HCT116 (Colon Cancer) | 3.18 | |

| HT29 (Colon Cancer) | 1.09 | |

| SW620 (Colon Cancer) | 3.05 |

Immunomodulation via PD-1/PD-L1 Pathway

The interaction between Programmed cell death protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells can exploit to evade the immune system.[2] Compounds derived from this compound have been developed as immunomodulators that block the PD-1/PD-L1 interaction, thereby restoring T-cell activity against tumors.

3.2.1. PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 on tumor cells to PD-1 on T-cells delivers an inhibitory signal that suppresses T-cell proliferation and cytokine production. Small molecule inhibitors can disrupt this interaction, effectively "releasing the brakes" on the anti-tumor immune response.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel therapeutic compounds. The following sections provide an overview of key assays used to characterize the activity of 1,7-naphthyridine derivatives.

Synthesis of a Di-substituted 1,7-Naphthyridine Derivative (General Protocol)

This protocol outlines a general procedure for the synthesis of a di-substituted 1,7-naphthyridine from this compound, for example, via a Suzuki coupling reaction.

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), a suitable boronic acid or ester (1.1 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2 equivalents) in a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Second Substitution: Upon completion of the first substitution, the mono-substituted intermediate can be isolated or used in situ. A second nucleophile (e.g., an amine) and appropriate reaction conditions (e.g., a different catalyst and base) are introduced to substitute the remaining chlorine atom.

-

Work-up and Purification: After the second reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the final di-substituted 1,7-naphthyridine derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[6]

-

Compound Preparation: Prepare serial dilutions of the 1,7-naphthyridine derivative in an appropriate buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically ≤ 1%).

-

Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle control. Then, add a mixture of the target kinase and its specific substrate. Allow for a pre-incubation period of 15-30 minutes at room temperature.

-

Kinase Reaction: Initiate the reaction by adding a solution of ATP. Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced into ATP, which then fuels a luciferase reaction, generating a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

PD-1/PD-L1 Blockade Bioassay

This is a cell-based assay designed to measure the ability of a compound to disrupt the interaction between PD-1 and PD-L1.[2]

-

Cell Lines: The assay utilizes two engineered cell lines: PD-1 Effector Cells (e.g., Jurkat T cells expressing human PD-1 and a luciferase reporter driven by an NFAT response element) and PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells expressing human PD-L1 and a T-cell receptor activator).

-

Assay Setup: Co-culture the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells in the presence of serial dilutions of the 1,7-naphthyridine-based test compound.

-

Mechanism: In the absence of an inhibitor, the interaction between PD-1 and PD-L1 inhibits T-cell receptor signaling, resulting in low luciferase expression. When the test compound blocks this interaction, the inhibitory signal is released, leading to T-cell activation and an increase in luciferase expression.

-

Signal Detection: After an incubation period, add a luciferase assay reagent (e.g., Bio-Glo™) and measure the luminescent signal with a luminometer.

-

Data Analysis: The increase in luminescence is proportional to the ability of the compound to block the PD-1/PD-L1 interaction. Calculate the EC50 value from the dose-response curve.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile scaffold for the development of novel therapeutic agents. Its strategic design allows for the efficient synthesis of diverse libraries of compounds targeting key players in cancer and immunology. The 1,7-naphthyridine derivatives stemming from this core have demonstrated potent activity as both kinase inhibitors and immune checkpoint blockaders. Future research in this area will likely focus on the optimization of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. The continued exploration of the chemical space accessible from this compound holds significant promise for the discovery of next-generation targeted therapies.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. PD-1 PD-L1 Blockade Bioassay Protocol [worldwide.promega.com]

- 3. benchchem.com [benchchem.com]

- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The 1,7-Naphthyridine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine core, a nitrogen-containing heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth review of the 1,7-naphthyridine scaffold, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing relevant biological pathways and synthetic strategies.

Diverse Biological Activities of the 1,7-Naphthyridine Scaffold

Derivatives of 1,7-naphthyridine have shown significant potential across various therapeutic areas, including oncology, inflammation, central nervous system (CNS) disorders, and infectious diseases. The strategic placement of nitrogen atoms in the bicyclic ring system imparts unique physicochemical properties, enabling favorable interactions with a range of biological targets.

Anticancer Activity

The 1,7-naphthyridine scaffold is a prominent feature in the development of novel anticancer agents. These compounds have been shown to inhibit various kinases and cellular signaling pathways implicated in cancer progression.

Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives

| Compound/Derivative Class | Target/Assay | Cell Line | IC50 (µM) |

| 2,4-disubstituted-1,7-naphthyridines (e.g., compound 17a) | Cytotoxicity | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0[1] |

| HeLa (Cervical Carcinoma) | 13.2 ± 0.7[1] | ||

| HL-60 (Promyeloblast) | 8.9 ± 2.2[1] | ||

| Bisleuconothine A | Wnt signaling pathway inhibition | SW480 (Colon Cancer) | 2.74[2] |

| HCT116 (Colon Cancer) | 3.18[2] | ||

| HT29 (Colon Cancer) | 1.09[2] | ||

| SW620 (Colon Cancer) | 3.05[2] | ||

| 1,7-Naphthyridine Analogues | PIP4K2A Inhibition | - | 0.066 - 18.0[2] |

A notable mechanism of action for some 1,7-naphthyridine derivatives is the inhibition of the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[2]

References

The Emergence of Dichlorinated Naphthyridines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

A deep dive into the history, synthesis, and biological significance of dichlorinated naphthyridines, versatile scaffolds in modern medicinal chemistry.

Introduction

Dichlorinated naphthyridines have emerged as pivotal building blocks in the synthesis of a diverse array of biologically active compounds. Their unique chemical architecture, characterized by a fused bicyclic heteroaromatic core with two reactive chlorine atoms, provides a versatile platform for the development of novel therapeutics. This technical guide offers an in-depth exploration of the discovery and history of these compounds, detailed experimental protocols for their synthesis, and a comprehensive overview of their application in targeting critical signaling pathways in disease, particularly in the realm of kinase inhibition for cancer therapy.

A Historical Perspective: From Obscurity to Privileged Scaffolds

The journey of naphthyridines began in the early 20th century, with the first documented synthesis of the 1,8-naphthyridine core by Koller's group in 1927. However, it was the discovery of the antibacterial properties of nalidixic acid in 1962 that thrust the naphthyridine scaffold into the pharmaceutical spotlight[1]. This pivotal moment catalyzed extensive research into this class of compounds, eventually leading to the synthesis and investigation of their dichlorinated derivatives.

While a singular "discovery" paper for each dichlorinated isomer is not readily apparent in early literature, their synthesis is often described as a key step in the preparation of more complex molecules. The primary route to dichlorinated naphthyridines involves the chlorination of the corresponding dihydroxynaphthyridines (naphthyridinones). This transformation is most commonly achieved using reagents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅)[2]. The high reactivity of the chlorine atoms in the resulting dichlorinated products makes them ideal intermediates for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Key Dichlorinated Naphthyridine Isomers and Their Synthesis

Several isomers of dichlorinated naphthyridines have been synthesized and utilized in drug discovery, with the 1,8-, 1,5-, 1,6-, and 2,6-naphthyridine cores being of particular interest.

Table 1: Key Dichlorinated Naphthyridine Isomers

| Isomer | Chemical Structure |

| 2,7-Dichloro-1,8-naphthyridine |

|

| 2,4-Dichloro-1,8-naphthyridine | |

| 2,6-Dichloro-1,5-naphthyridine | |

| 2,5-Dichloro-1,6-naphthyridine | |

| 5,7-Dichloro-1,6-naphthyridine |

Experimental Protocols: Synthesis of Dichlorinated Naphthyridines

The following protocols provide detailed methodologies for the synthesis of key dichlorinated naphthyridine intermediates.

Protocol 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine

This protocol is adapted from the general principle of chlorinating dihydroxynaphthyridines.

Materials:

-

1,8-Naphthyridine-2,7-diol

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)

-

Inert solvent (e.g., toluene, xylenes)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,8-naphthyridine-2,7-diol in an excess of phosphorus oxychloride.

-

Optionally, add a catalytic amount of phosphorus pentachloride.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2,7-dichloro-1,8-naphthyridine.

Table 2: Representative Reaction Parameters for Dichlorination of Naphthyridinones

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,8-Naphthyridine-2,7-diol | POCl₃ | - | Reflux | 4 | ~60 | [3] |

| 1,6-Naphthyridine-5,7-dione | POCl₃/PCl₅ | Toluene | 110 | 12 | 75-98 | [2] |

| [2][4]-Naphthyridine-2,4-diol | POCl₃ | - | Reflux | - | - | [5] |

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Dichlorinated naphthyridines are highly valued as intermediates in the synthesis of potent and selective kinase inhibitors. The two chlorine atoms serve as versatile handles for introducing various substituents that can interact with the ATP-binding pocket of kinases.

Logical Flow of Dichlorinated Naphthyridines in Kinase Inhibitor Synthesis

Caption: Synthetic utility of dichlorinated naphthyridines.

Targeted Kinase Pathways

Derivatives of dichlorinated naphthyridines have been shown to inhibit a variety of protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

-

c-Met Kinase: Several 1,5- and 1,6-naphthyridine derivatives have been synthesized as potent c-Met kinase inhibitors[4]. The c-Met pathway is crucial for cell growth and motility, and its dysregulation is implicated in numerous cancers.

-

Fibroblast Growth Factor Receptor (FGFR): Substituted 1,6-naphthyridines have been evaluated as inhibitors of FGFR, a key player in cell proliferation, differentiation, and angiogenesis[6].

-

Cyclin-Dependent Kinase 5 (CDK5): Novel substituted 1,6-naphthyridines have been developed as CDK5 inhibitors for the potential treatment of kidney diseases[7].

-

Microtubule-associated serine/threonine kinase-like (MASTL): 2,7-Naphthyridine compounds are being explored as MASTL inhibitors for cancer therapy[8].

Signaling Pathways Modulated by Naphthyridine-Based Kinase Inhibitors

The inhibition of these kinases by naphthyridine derivatives leads to the modulation of critical downstream signaling pathways.

References

- 1. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance [mdpi.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]

- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

detailed protocol for 4,8-Dichloro-1,7-naphthyridine synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,8-dichloro-1,7-naphthyridine, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves a two-step process: the formation of the precursor 1,7-naphthyridine-4,8(1H,7H)-dione, followed by a chlorination reaction.

Synthesis Pathway

The overall synthetic route to this compound is depicted below. The process begins with the cyclization of a suitable pyridine derivative to form the 1,7-naphthyridine-4,8(1H,7H)-dione core. This intermediate is then subjected to chlorination to yield the final product.

Application Note and Protocol: Purification of 4,8-Dichloro-1,7-naphthyridine by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive protocol for the purification of 4,8-dichloro-1,7-naphthyridine using silica gel column chromatography. This halogenated heterocyclic compound is a valuable building block in medicinal chemistry and materials science. The purity of such intermediates is crucial for the successful synthesis of target molecules and for obtaining reliable biological data. This application note details the selection of the stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis. The described methodology is based on normal-phase chromatography, a robust and widely applicable technique for the separation of moderately polar organic compounds. This guide is intended to serve as a detailed starting point for researchers, which can be further optimized to achieve high purity of the target compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The 1,7-naphthyridine scaffold is present in numerous molecules with therapeutic potential, including kinase inhibitors and anticancer agents. The presence of two chlorine atoms provides reactive handles for further functionalization through nucleophilic substitution or cross-coupling reactions. Given its importance, obtaining this compound in high purity is a critical step in many synthetic routes.

Column chromatography is a fundamental and cost-effective purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase as a mobile phase flows through it.[1] For compounds like this compound, normal-phase chromatography using silica gel is a suitable approach for removing impurities from the crude reaction mixture. This application note provides a detailed protocol for this purification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂N₂ | - |

| Molecular Weight | 199.04 g/mol | - |

| Appearance | Off-white to yellow solid | Typical |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in hexanes. | Inferred |

| Predicted XlogP | ~2.5 | ChemDraw |

Experimental Protocol

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials and Equipment

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)[2]

-

Hexanes (or n-hexane)

-

Ethyl acetate

-

Dichloromethane

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Glass chromatography column

-

Erlenmeyer flasks or beakers

-

Separatory funnel (for sample loading if necessary)

-

Rotary evaporator

-

UV lamp (254 nm)

-

Collection tubes or flasks

-

Cotton wool or glass wool

-

Sand (optional)

Mobile Phase Selection using Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The goal is to find a mobile phase that provides good separation of the target compound from impurities, with a retention factor (Rƒ) for this compound ideally between 0.2 and 0.4.

-

Prepare several eluent systems with varying polarities. Good starting points for chlorinated aromatic compounds are mixtures of hexanes and ethyl acetate or hexanes and dichloromethane.[3]

-

Example systems: 9:1 Hexanes:Ethyl Acetate, 8:2 Hexanes:Ethyl Acetate, 7:3 Hexanes:Ethyl Acetate.

-

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

-

Spot the dissolved crude material onto several TLC plates.

-

Develop each TLC plate in a different eluent system.

-

Visualize the spots under a UV lamp.

-

Select the solvent system that gives the best separation with the target compound having an Rƒ value in the desired range.

Preparation of the Chromatography Column (Wet Packing Method)

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[4] A thin layer of sand can be added on top of the plug.

-

In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).[4] The consistency should be pourable but not too dilute.

-

Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

-

Open the stopcock to allow some solvent to drain, which helps in uniform packing. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry.

-

Once the silica gel has settled, add a thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.

Sample Preparation and Loading

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, preferably the mobile phase or a more polar solvent like dichloromethane.

-

Alternatively, for less soluble compounds, a "dry loading" method can be used:

-

Dissolve the crude product in a suitable solvent.

-

Add a small amount of silica gel to this solution.

-

Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

-

Carefully add this powder to the top of the packed column.

-

Elution and Fraction Collection

-

Carefully add the prepared mobile phase to the top of the column.

-

Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

-

Maintain a constant flow of the mobile phase through the column. A gentle positive pressure (using a pump or inert gas) can be applied to speed up the elution (flash chromatography).

-

If a gradient elution is necessary to separate stubborn impurities, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[5]

Fraction Analysis

-

Analyze the collected fractions by TLC to identify those containing the purified this compound.

-

Spot a small amount from each fraction onto a TLC plate.

-

Develop the TLC plate in the same mobile phase used for the column.

-

Visualize the spots under a UV lamp.

-

Fractions containing only the spot corresponding to the pure product should be combined.

Isolation of the Purified Compound

-

Combine the pure fractions into a round-bottom flask.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Data Presentation

The following table summarizes the expected results from a typical purification of this compound.

| Parameter | Crude Product | Purified Product |

| Appearance | Yellowish-brown solid | White to off-white solid |

| Purity (by HPLC) | ~85% | >98% |

| Yield | - | 70-90% (typical recovery) |

| Rƒ Value | Multiple spots | Single spot at ~0.3 |

| Mobile Phase (TLC) | 8:2 Hexanes:Ethyl Acetate | 8:2 Hexanes:Ethyl Acetate |

Workflow and Pathway Diagrams

The general workflow for the purification of this compound by column chromatography is illustrated below.

References

Application Notes and Protocols for the Recrystallization of 4,8-Dichloro-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a robust recrystallization protocol for the purification of 4,8-Dichloro-1,7-naphthyridine. Due to the limited availability of specific experimental data for this compound, this document outlines a systematic approach to solvent selection and protocol optimization, based on established principles for the purification of related heterocyclic compounds.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Achieving high purity of this compound is crucial for obtaining reliable biological data and ensuring the quality of downstream products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

This document provides a foundational protocol and a framework for the systematic development of an efficient recrystallization procedure for this compound.

General Principles of Recrystallization

The ideal solvent for the recrystallization of this compound should exhibit the following properties:

-

High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

-

Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.

-

Inertness: The solvent should not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

-

Impurity Solubility: Impurities should either be highly soluble in the cold solvent (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).

Proposed Recrystallization Solvents

Based on the purification of structurally similar compounds, such as other chlorinated naphthyridines and aza-aromatic heterocycles, the following solvents and solvent systems are recommended for initial screening:

-

Single Solvent Systems:

-

Ethanol

-

Methanol

-

Isopropanol

-

Acetonitrile

-

Ethyl Acetate

-

Toluene

-

Heptane

-

-

Mixed Solvent Systems:

-

Ethanol/Water

-

Methanol/Water

-

Dichloromethane/Hexane

-

Ethyl Acetate/Hexane

-

Experimental Protocol: A General Guideline

This protocol provides a starting point for the recrystallization of this compound. Researchers should optimize the parameters based on their experimental observations.

4.1. Materials and Equipment

-

Crude this compound

-

Selected recrystallization solvent(s)

-

Erlenmeyer flasks

-